Imidazo[1,5-c]pyrimidin-5-amine
Description
General Significance of Nitrogen-Containing Heterocycles in Chemical Research
Nitrogen-containing heterocycles are fundamental building blocks in the world of chemistry, with their presence being a defining feature in a vast array of natural and synthetic compounds. mdpi.comopenmedicinalchemistryjournal.comnih.govencyclopedia.pub Their importance is underscored by the fact that over 85% of all biologically active compounds are, or contain, a heterocycle, with nitrogen-based rings being the most common. nih.gov This prevalence is not coincidental; the inclusion of nitrogen atoms in a cyclic structure imparts unique physicochemical properties that are highly advantageous for biological interactions.
The ability of the nitrogen atom to form hydrogen bonds is a key factor in the biological activity of these compounds, allowing them to bind with high affinity to various enzymes and receptors. nih.govnih.gov This characteristic is crucial in the design of pharmaceuticals, as it enables the targeted modulation of biological pathways. nih.gov Indeed, a significant percentage of FDA-approved drugs, estimated to be around 60% of small-molecule pharmaceuticals, feature a nitrogen-containing heterocyclic core. mdpi.comnih.gov
Beyond their role in medicine, nitrogen heterocycles are integral to a wide range of other applications. They are found in:
Agrochemicals: Herbicides and pesticides often incorporate these scaffolds. openmedicinalchemistryjournal.comnih.gov
Dyes and Pigments: The electronic properties of these rings make them suitable for use as coloring agents. openmedicinalchemistryjournal.comnih.gov
Polymers and Materials Science: They serve as monomers and components of functional materials. openmedicinalchemistryjournal.comelsevierpure.com
Corrosion Inhibitors: Their ability to interact with metal surfaces makes them effective in preventing corrosion. openmedicinalchemistryjournal.comelsevierpure.com
Natural Products: Many alkaloids, vitamins, and antibiotics owe their existence and biological functions to nitrogen-containing heterocyclic structures. mdpi.comnih.govencyclopedia.pub
The structural diversity and functional versatility of nitrogen heterocycles continue to drive extensive research, with a constant demand for new and efficient methods for their synthesis and the exploration of their applications in various scientific fields. frontiersin.org
Overview of the Imidazopyrimidine Core Structure and its Chemical Relevance
Within the broad family of nitrogen-containing heterocycles, the imidazopyrimidine scaffold represents a particularly significant and versatile class of compounds. nih.govrsc.org This bicyclic system consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, resulting in a structure that is a bioisostere of purines, the fundamental components of DNA and RNA. nih.gov This structural similarity to endogenous molecules is a key reason for the broad spectrum of biological activities exhibited by imidazopyrimidine derivatives. nih.gov
The imidazopyrimidine core can exist in several isomeric forms, with the specific arrangement of the fused rings and the position of the nitrogen atoms influencing the molecule's properties and biological activity. The different isomers, such as imidazo[1,2-a]pyrimidine (B1208166), imidazo[1,5-a]pyrimidine (B3256623), and imidazo[1,5-c]pyrimidine (B12980393), each present a unique three-dimensional shape and distribution of electron density, leading to distinct interactions with biological targets. nih.govresearchgate.netmagtech.com.cn
The chemical relevance of the imidazopyrimidine scaffold is highlighted by its prevalence in medicinal chemistry research. nih.govrsc.org Derivatives of this core structure have been investigated for a wide array of therapeutic applications, including:
Anticancer agents nih.govresearchgate.netresearchgate.net
Antiviral and antifungal agents nih.govrsc.org
Anti-inflammatory agents nih.govrsc.org
Inhibitors of various protein kinases nih.govrsc.orgresearchgate.net
The adaptability of the imidazopyrimidine ring system allows for extensive structural modifications. nih.govrsc.org Researchers can strategically add different functional groups to various positions on the scaffold to fine-tune the compound's pharmacological properties, a process known as structure-activity relationship (SAR) studies. nih.govrsc.org This adaptability makes the imidazopyrimidine core a privileged scaffold in drug discovery, providing a robust framework for the development of novel therapeutic agents. nih.govrsc.org
Specific Context and Research Landscape of Imidazo[1,5-c]pyrimidin-5-amine and its Derivatives
The this compound scaffold is a specific isomer of the broader imidazopyrimidine family that has garnered interest in medicinal chemistry. Research into this particular structural motif and its derivatives has focused on exploring their potential as modulators of various biological targets.
One notable area of investigation has been the development of Imidazo[1,5-c]pyrimidine derivatives as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov This research has led to the discovery of potent and brain-penetrant compounds with potential applications in the treatment of neurological disorders such as epilepsy. nih.gov For instance, the optimization of an initial screening hit led to the development of a pyrazolo[1,5-c]pyrimidine (B12974108) analog, JNJ-61432059, which demonstrated robust anticonvulsant effects in preclinical models. nih.gov
Furthermore, the synthesis of various substituted imidazo[1,5-a]pyrimidine derivatives has been a subject of study, with a focus on their potential antitumor activities. acs.org For example, research has shown that certain 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine derivatives exhibit significant cytotoxicity against cancer cell lines. acs.org These studies have highlighted the importance of specific substituents on the imidazopyrimidine core for biological activity. acs.org
The synthetic methodologies to access the imidazo[1,5-a]pyridine (B1214698) and by extension, the imidazo[1,5-c]pyrimidine core, are also an active area of research. rsc.orgacs.org Efficient and versatile synthetic routes are crucial for generating diverse libraries of compounds for biological screening. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
2306271-00-9 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
imidazo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C6H6N4/c7-6-9-2-1-5-3-8-4-10(5)6/h1-4H,(H2,7,9) |
InChI Key |
AYAANPYSSZGMDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N2C1=CN=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,5 C Pyrimidin 5 Amine and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the imidazo[1,5-c]pyrimidin-5-amine core in a single or a few straightforward steps from readily available starting materials. These methods are highly desirable for their efficiency and atom economy.
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single reaction vessel.
Isocyanide-based multicomponent reactions (IMCRs) are a prominent class of MCRs that have been extensively used for the synthesis of various heterocyclic compounds. google.com The unique reactivity of the isocyanide functional group allows for the formation of diverse scaffolds. google.com In the context of imidazo-fused heterocycles, isocyanides are key reactants in several named reactions, including the Ugi and Groebke-Blackburn-Bienaymé reactions. google.com These reactions typically involve the condensation of an amine, a carbonyl compound, and an isocyanide, often with a fourth component like a carboxylic acid. The versatility of IMCRs stems from the wide variety of commercially available or readily synthesized starting materials, enabling the generation of large and diverse chemical libraries.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a heterocyclic amidine, an aldehyde, and an isocyanide, typically catalyzed by an acid, to produce 3-aminoimidazo-fused heterocycles. acs.org This reaction has been widely applied to the synthesis of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-a]pyrimidines. acs.org
When 2-aminopyrimidine (B69317) is used as the amidine component, the GBB reaction can lead to the formation of imidazo[1,2-a]pyrimidines. However, the reaction with substituted aminopyrimidines can result in the formation of regioisomers. For instance, the reaction of 2-aminopyrimidines can potentially yield both imidazo[1,2-a]pyrimidines and their regioisomers. acs.org The formation of the desired imidazo[1,5-c]pyrimidine (B12980393) isomer directly from a GBB-type reaction is not a commonly reported outcome. The regioselectivity of the cyclization step is a critical factor, and in the case of aminopyrimidines, the cyclization overwhelmingly favors the formation of the imidazo[1,2-a] or imidazo[1,2-c] ring systems.
One potential strategy to influence the regioselectivity could involve the use of specifically substituted pyrimidine (B1678525) precursors. For example, a recent study on the GBB reaction highlighted that to obtain imidazo[1,2-c]pyrimidin-5-amines, a 2-amino-protected 4-aminopyrimidine (B60600) was used, which directed the cyclization to the desired position, followed by a deprotection step. beilstein-journals.org This suggests that a similar protecting group strategy might be necessary to achieve the imidazo[1,5-c] fusion, although this has not been explicitly demonstrated for the target compound.
Table 1: Examples of GBB Reaction for the Synthesis of Imidazo-fused Heterocycles
| Amidine | Aldehyde | Isocyanide | Catalyst | Product | Yield (%) | Reference |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | 3-(tert-Butylamino)-2-phenylimidazo[1,2-a]pyridine | 95 | acs.org |
| 2-Aminopyrazine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | HClO₄ | 3-(Cyclohexylamino)-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine | 88 | acs.org |
| 2-Aminopyrimidine | Isobutyraldehyde | Benzyl (B1604629) isocyanide | TFA | 3-(Benzylamino)-2-isopropylimidazo[1,2-a]pyrimidine | 75 | acs.org |
| 2-Amino-4-chloropyrimidine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | 3-(tert-Butylamino)-7-chloro-2-phenylimidazo[1,2-a]pyrimidine | 62 | beilstein-journals.org |
Cyclization Reactions
Cyclization reactions represent a more classical and often more reliable approach to the synthesis of specific heterocyclic isomers, including the imidazo[1,5-c]pyrimidine core. These methods typically involve the formation of one of the rings in a pre-functionalized precursor.
Intramolecular Cyclizations
Intramolecular cyclization reactions are a powerful strategy for the synthesis of cyclic compounds, where a molecule containing two reactive functional groups reacts with itself to form a ring.
A plausible approach for the synthesis of the imidazo[1,5-c]pyrimidine ring system involves the intramolecular cyclization of a suitably substituted pyrimidine precursor. For instance, the cyclization of a N-(pyrimidin-4-ylmethyl)amide could lead to the formation of the fused imidazole (B134444) ring. This strategy is analogous to the well-established methods for the synthesis of imidazo[1,5-a]pyridines, where N-(pyridin-2-ylmethyl)amides are cyclized under various conditions.
The key starting material for this approach would be 4-(aminomethyl)pyrimidine (B30526) or a derivative thereof. The synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine has been reported, which could potentially serve as a precursor. acs.org However, for the target compound, an amino group is required at position 5 of the final fused system, which would correspond to an amino group on the pyrimidine ring itself. Therefore, a more direct precursor would be a pyrimidin-4-ylmethanamine with an amino group at the 5-position of the pyrimidine ring.
The cyclization of the N-acyl derivative of such an amine, for example, N-(5-aminopyrimidin-4-ylmethyl)formamide, could be envisioned to proceed via dehydration to yield the desired this compound. This type of cyclization is often promoted by dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or Eaton's reagent.
Cyclocondensation Reactions
Cyclocondensation reactions involve the joining of two or more molecules to form a ring with the elimination of a small molecule, such as water or an alcohol. This approach is widely used for the synthesis of a variety of heterocyclic systems.
The synthesis of imidazo[1,5-c]pyrimidines can be envisioned through the cyclocondensation of a 4-(aminomethyl)pyrimidine derivative with a one-carbon synthon. This is a common strategy for the construction of the imidazole ring in related fused systems. For example, the reaction of 2-(aminomethyl)pyridines with carboxylic acids, acyl chlorides, or orthoesters is a well-known method for preparing imidazo[1,5-a]pyridines.
Adapting this to the pyrimidine series, the reaction of a 4-(aminomethyl)pyrimidine with a suitable one-carbon electrophile could provide the desired imidazo[1,5-c]pyrimidine core. For the synthesis of the 5-amino derivative, a precursor such as 5-amino-4-(aminomethyl)pyrimidine would be required. The cyclocondensation of this diamine with a reagent like formic acid or its equivalent would lead to the formation of the imidazole ring.
Table 2: Plausible Cyclocondensation Reactions for Imidazo[1,5-c]pyrimidine Synthesis (Analogous to Imidazo[1,5-a]pyridine (B1214698) Synthesis)
| Pyrimidine Precursor | One-Carbon Reagent | Potential Product | Conditions (by analogy) | Reference (for pyridine (B92270) analog) |
| 4-(Aminomethyl)pyrimidine | Formic Acid | Imidazo[1,5-c]pyrimidine | Heating | nih.gov |
| 4-(Aminomethyl)pyrimidine | Triethyl Orthoformate | Imidazo[1,5-c]pyrimidine | Acid catalyst, heating | nih.gov |
| 4-(Aminomethyl)pyrimidine | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Imidazo[1,5-c]pyrimidine | Heating | nih.gov |
| 5-Amino-4-(aminomethyl)pyrimidine | Formic Acid | This compound | Heating | nih.gov |
Cyclization Reactions
Cycloaddition Reactions
Cycloaddition reactions provide a powerful tool for the construction of the imidazo[1,5-c]pyrimidine core. These reactions involve the formation of a cyclic product from two or more unsaturated molecules.
Aza-Diels-Alder Reaction: The aza-Diels-Alder, or Povarov reaction, is a key method for synthesizing nitrogen-containing six-membered rings. nih.gov In the context of imidazo[1,5-c]pyrimidine synthesis, this reaction can be utilized for the construction of new benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov The reaction typically involves the cycloaddition of an imine with an electron-rich alkene. For instance, benzimidazole-2-arylimines can react via a Povarov reaction, followed by oxidation, to yield 4-(aryl)-benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles. nih.gov Interestingly, this process can involve a nih.govacs.org sigmatropic rearrangement, leading to the formation of dihydrobenzimidazo[1,2-a]pyrimidines. nih.gov
1,3-Dipolar Cycloaddition: This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. While direct examples for the synthesis of the imidazo[1,5-c]pyrimidine-5-amine core are not prevalent in the provided results, the principle is applied in related heterocyclic systems. For example, the 1,3-dipolar cycloaddition of ninhydrin (B49086) and α-amino acids can lead to spirocyclic heterocycles. mdpi.com This highlights the potential of such reactions in generating complex fused heterocyclic systems.
Rearrangement Reactions
Rearrangement reactions offer a unique pathway to the imidazo[1,5-c]pyrimidine skeleton, often involving the transformation of one heterocyclic system into another.
A notable example is the unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. rsc.orgresearchgate.net This transformation can be achieved in the presence of a specific amount of iodine in tetrahydrofuran (B95107) at room temperature. rsc.orgresearchgate.net This method provides access to functionalized imidazo- and pyrazolo[1,5-a]pyrimidines that were previously unreported. rsc.orgresearchgate.net Another documented rearrangement involves the synthesis of imidazo- or pyrimido[1,2-c]pyrimidines, where a novel rearrangement was observed. acs.org
Oxidative Cyclization Protocols
Oxidative cyclization is a common strategy for the formation of the imidazo[1,5-c]pyrimidine ring system, often involving the formation of a C-N or C-C bond under oxidative conditions.
One approach involves the oxidative cyclization of 4,5- or 5,6-diaminopyridines with aryl aldehydes to produce the [4,5-c] and [4,5-b] imidazopyridine ring systems, respectively. nih.gov This method has been used to synthesize imidazo[4,5-c]pyridine ring analogues of mitotic inhibitors. nih.gov Another protocol describes the copper-catalyzed oxidative cyclization of haloalkynes to synthesize 2-halo-substituted imidazo[1,2-b]pyridazines. Furthermore, a copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org
Transannulation Reactions
Transannulation reactions involve the transformation of one ring system into another by the cleavage and formation of new bonds, often with the extrusion of a small molecule.
A copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines and amino acids has been developed for the synthesis of imidazo[1,5-a]pyridines. acs.orgnih.gov This reaction proceeds via an aerobic oxidative cascade, offering good functional group tolerance. nih.gov The methodology is also applicable to amino acids, which undergo decarboxylative oxidative cyclization. acs.orgnih.gov Another example is the denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst, which provides imidazo[1,5-a]pyridines in quantitative yields under metal-free conditions. organic-chemistry.org
Metal-Catalyzed Synthetic Protocols
Metal-catalyzed reactions are indispensable in modern organic synthesis, providing efficient and selective routes to complex molecules like this compound and its derivatives.
Copper-Catalyzed C-N Coupling and Cyclization
Copper catalysis plays a significant role in the synthesis of imidazo[1,5-c]pyrimidine systems, particularly in facilitating C-N bond formation and subsequent cyclization.
A key method involves the reaction of 2-(2-bromovinyl)benzimidazoles or 2-(2-bromophenyl)benzimidazoles with cyanamide (B42294) under microwave irradiation in the presence of a catalytic amount of CuI and a base. nih.govnih.gov This reaction affords benzo nih.govresearchgate.netimidazo[1,2-c]pyrimidin-1-amines and benzo nih.govresearchgate.netimidazo[1,2-c]quinazolin-6-amines in moderate to good yields. nih.govnih.gov The proposed reaction pathway involves intermolecular C-N coupling, C-N bond-forming cyclization, and tautomerization. nih.gov
Table 1: Copper-Catalyzed Synthesis of Benzo nih.govresearchgate.netimidazo[1,2-c]quinazolin-6-amine Derivatives
| Starting Material | Product | Yield (%) |
|---|---|---|
| 2-(2-bromocyclohex-1-en-1-yl)-1H-benzo[d]imidazole | 1,2,3,4-tetrahydrobenzo nih.govresearchgate.netimidazo[1,2-c]quinazolin-6-amine (3a) | 51 |
| 2-(2-bromocyclopent-1-en-1-yl)-1H-benzo[d]imidazole | 2,3-Dihydro-1H-benzo nih.govresearchgate.netimidazo[1,2-c]cyclopenta[e]pyrimidin-5-amine (3e) | 57 |
| 2-(2-bromocyclooct-1-en-1-yl)-1H-benzo[d]imidazole | 1,2,3,4,5,6-Hexahydrobenzo nih.govresearchgate.netimidazo[1,2-c]cycloocta[e]pyrimidin-8-amine (3g) | 80 |
| 2-(2-bromocyclododec-1-en-1-yl)-1H-benzo[d]imidazole | 1,2,3,4,5,6,7,8,9,10-Decahydrobenzo nih.govresearchgate.netimidazo[1,2-c]cyclododeca[e]pyrimidin-12-amine (3h) | 78 |
Data sourced from a study on copper-catalyzed C-N coupling and cyclization. nih.gov
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are crucial steps in the synthesis of the imidazo[1,5-c]pyrimidine scaffold. nih.govlibretexts.orgyoutube.com
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by palladium, to form a C-C bond. libretexts.org This reaction is instrumental in functionalizing the imidazo[1,5-c]pyrimidine core. For example, in the synthesis of imidazo[1,2-a]pyrazines, a dihalo imidazopyrazine intermediate can be functionalized at the 3-position through Suzuki couplings with various boronic acids. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is widely used for the synthesis of arylamines. nih.gov In the context of imidazo[1,5-c]pyrimidine synthesis, it can be employed for intramolecular N-arylation. For instance, the synthesis of pyrido[3',2':4,5]imidazo[1,2-b]pyridazine has been achieved through an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation.
A palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction has also been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. nih.govacs.org This protocol utilizes air as the oxidant and provides a practical approach to biologically important substituted pyrimidines from readily available substrates under mild conditions. nih.govacs.org
Table 2: Palladium-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyrimidine Derivatives
| Starting Materials | Product | Yield (%) |
|---|---|---|
| 1H-benzo[d]imidazol-2-amine, 2-phenylacetaldehyde | phenyl(3-phenylbenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidin-2-yl)methanone (3a) | <10 (initial), optimized protocol developed |
| 1H-benzo[d]imidazol-2-amine derivatives, 2-arylacetaldehyde derivatives | Various substituted imidazo[1,2-a]pyrimidine derivatives | Generally higher yields with electron-donating groups |
| (3-Methoxyphenyl)acetaldehyde, 6-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | (3-Methoxyphenyl)(6-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl)methanone (5b) | 72 |
| 2-phenylacetaldehyde, 7,8-Dimethyl-1H-benzo[d]imidazol-2-amine | (7,8-Dimethyl-3-phenylbenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidin-2-yl)(phenyl)methanone (3d) | 71 |
Data compiled from studies on palladium-catalyzed intramolecular cross-dehydrogenative coupling. nih.govacs.org
Bismuth(III) Trifluoromethanesulfonate Catalysis
Bismuth(III) trifluoromethanesulfonate, also known as bismuth(III) triflate (Bi(OTf)₃), has emerged as a noteworthy catalyst in organic synthesis due to its unique properties. It is recognized for being remarkably non-toxic, non-corrosive, and stable in the presence of moisture, positioning it as an environmentally friendly and economical choice for various chemical transformations. scirp.orgnih.govrsc.orgresearchgate.net While direct literature on the Bi(OTf)₃-catalyzed synthesis of this compound is not prominent, its application in synthesizing related heterocyclic systems like 2,4,5-trisubstituted imidazoles and pyrido[2,3-d]pyrimidines provides significant insights into its potential. scirp.orgscirp.org
In the synthesis of related pyrimidine derivatives, Bi(OTf)₃ has been effectively used in one-pot, three-component reactions. For instance, it catalyzes the condensation of 6-aminouracil, an aromatic aldehyde, and malononitrile (B47326) in ethanol (B145695) to produce pyrido[2,3-d]pyrimidines in high yields. researchgate.netscirp.org The catalytic cycle is believed to involve the Lewis acidity of the bismuth center, which activates the substrates, facilitating the cascade of reactions. scirp.orgresearchgate.net The catalyst's reusability and the mild reaction conditions required further enhance its appeal from a green chemistry perspective. scirp.orgscirp.org Given its success in constructing similar fused heterocyclic systems, Bi(OTf)₃ stands as a promising candidate for developing efficient synthetic routes to imidazo[1,5-c]pyrimidine derivatives. scirp.org
Molecular Iodine Catalysis
Molecular iodine (I₂) has gained significant traction as a versatile, inexpensive, and metal-free catalyst for a variety of organic transformations, including the synthesis of fused imidazole heterocycles. nih.govresearchgate.netrsc.org Its utility is particularly highlighted in multicomponent reactions that proceed under mild conditions. The synthesis of imidazo[1,2-a]pyridines and related scaffolds often employs iodine to facilitate C-H functionalization and C-N bond formation. nih.govnih.govorganic-chemistry.org
A plausible mechanism for the iodine-catalyzed synthesis of related imidazo[1,2-a]pyridines involves the in situ generation of a key intermediate from the reaction of an aryl methyl ketone with iodine, followed by condensation with an aminoazine (like 2-aminopyridine) and subsequent cyclization. nih.govresearchgate.net In a highly relevant study, a transition-metal-free sp³ C–H amination reaction for imidazo[1,5-a]pyridine synthesis was developed using molecular iodine, proceeding via the oxidative annulation of 2-pyridyl ketones and alkylamines. rsc.org This methodology is operationally simple and scalable. rsc.org The reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids in the presence of a catalytic amount of iodine in DMSO also yields pyrimidine-linked imidazopyridines. nih.gov These examples underscore the potential of molecular iodine to catalyze the synthesis of the Imidazo[1,5-c]pyrimidine core through similar oxidative C-N bond-forming strategies.
Regioselective Synthesis Strategies
Regioselectivity is a critical challenge in the synthesis of fused heterocyclic systems like imidazopyrimidines, where multiple isomers can potentially form. The specific arrangement of atoms in the Imidazo[1,5-c]pyrimidine skeleton, particularly the bridgehead nitrogen, necessitates precise control over the cyclization step.
One direct and regioselective approach to the imidazo[1,5-c]pyrimidine core involves the reaction of a 4,6-dichloropyrimidine (B16783) derivative with benzyl isocyanides in the presence of sodium hydride. semanticscholar.org The proposed mechanism suggests an initial nucleophilic substitution of the 4-chloro substituent by the metallated isocyanide. This is followed by a regioselective intramolecular attack of the N-3 atom of the pyrimidine ring onto the isocyano carbon, leading to a betaine (B1666868) intermediate. A final 1,3-proton shift yields the 3-arylimidazo[1,5-c]pyrimidine product. semanticscholar.org This method highlights how the inherent reactivity of the starting pyrimidine can direct the cyclization to the desired [1,5-c] fusion.
Green Chemistry Principles and Methodologies in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.in Methodologies for synthesizing imidazopyrimidine scaffolds often incorporate these principles through the use of environmentally benign catalysts, safer solvents, and energy-efficient processes. mdpi.combenthamscience.com
Key green approaches applicable to Imidazo[1,5-c]pyrimidine synthesis include:
Benign Catalysts: The use of non-toxic, metal-free catalysts like molecular iodine or earth-abundant, low-toxicity metal salts like those of bismuth is a core green strategy. scirp.orgnih.govnih.gov
Green Solvents: Water has been used as a green solvent for the synthesis of imidazo[1,2-a]pyridines, offering mild reaction conditions and avoiding the use of hazardous organic solvents. nih.govorganic-chemistry.org
Solvent-Free and One-Pot Reactions: Conducting reactions under solvent-free conditions, such as through grindstone chemistry or ball milling, significantly reduces waste. rasayanjournal.co.inrsc.org One-pot multicomponent reactions are inherently atom-economical, reducing the number of synthetic steps and purification processes. rsc.orgdergipark.org.tr
Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, leading to energy savings and often higher yields with fewer by-products. nih.govnih.govjst.go.jp Ultrasound irradiation is another energy-efficient technique used to promote these reactions. organic-chemistry.orgrasayanjournal.co.in
A specific example is the development of a fast and green one-pot condensation for benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-carbonitrile derivatives, which highlights the move towards more sustainable synthetic protocols. dergipark.org.tr
Optimization of Reaction Conditions and Parameters
Fine-tuning reaction parameters such as solvent, temperature, and reaction time is crucial for maximizing product yield, minimizing side-product formation, and ensuring the efficiency of the synthetic process.
Solvent Effects and Selection
The choice of solvent can profoundly influence the outcome of a reaction by affecting substrate solubility, reagent stability, and the reaction pathway. In the synthesis of imidazopyrimidine-related structures, systematic screening of solvents is a common optimization step.
For an iodine-catalyzed three-component reaction to form pyrimidine-linked imidazopyridines, various solvents were tested. nih.gov Dimethyl sulfoxide (B87167) (DMSO) proved to be the optimal choice, affording a 90% yield of the desired product. Other solvents such as dimethylformamide (DMF), acetonitrile (B52724), ethanol, water, and toluene (B28343) failed to produce the product under the tested conditions. nih.gov In a different synthesis of tetrahydroimidazo[1,2-a]pyrimidine derivatives, polar solvents like DMF and acetonitrile led to complex, inseparable mixtures, while less polar solvents like toluene and dioxane gave low yields. nih.gov A mixture of a polar solvent with acetic acid was found to be most effective in that case. nih.gov
Table 1: Effect of Different Solvents on the Yield of Pyrimidine-Linked Imidazopyridines nih.gov
| Entry | Solvent | Yield (%) |
| 1 | DMSO | 90 |
| 2 | DMF | 0 |
| 3 | Acetonitrile | 0 |
| 4 | Ethanol | 0 |
| 5 | Water | 0 |
| 6 | Toluene | 0 |
| Reaction Conditions: Model reaction to synthesize product 4d. |
Temperature and Reaction Time Optimization
Temperature and reaction time are interdependent parameters that must be carefully controlled. Higher temperatures can increase reaction rates but may also lead to decomposition or the formation of unwanted by-products.
In the optimization of an iodine-catalyzed synthesis, the reaction temperature was varied. nih.gov It was found that temperatures below 100°C resulted in lower yields, while increasing the temperature from 110°C to 120°C offered no benefit in terms of yield or reaction time. Thus, 110°C was established as the optimal temperature. nih.gov In another study focusing on an enzymatic synthesis of an imidazopyridine derivative, the reaction time was investigated at intervals from 8 to 24 hours. researchgate.net The maximum yield was achieved after 18 hours, with no further improvement upon extending the time. researchgate.net Concurrently, increasing the temperature up to 60°C did not significantly enhance the reaction yield, indicating that the optimal temperature was at or below this point for the specific enzymatic process. researchgate.net
Table 2: Optimization of Temperature for an Iodine-Catalyzed Synthesis nih.gov
| Entry | Temperature (°C) | Yield (%) |
| 1 | 80 | 45 |
| 2 | 100 | 72 |
| 3 | 110 | 90 |
| 4 | 120 | 90 |
| Reaction Conditions: Model reaction with 150 mol % iodine in DMSO. |
Catalyst Loading and Stoichiometry
The efficiency and outcome of synthetic routes to imidazo[1,5-c]pyrimidines and related scaffolds are highly dependent on the precise control of catalyst loading and the stoichiometry of reactants and reagents. Research into these systems has explored both stoichiometric-promoted reactions and catalytic processes, with optimization being key to achieving satisfactory yields and purity.
In non-catalytic, one-pot procedures for the synthesis of substituted imidazo[1,5-c]pyrimidines, the stoichiometry of the reagents is a critical factor. For instance, in a method for preparing 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines, the reaction is initiated by generating a benzyl anion from the corresponding benzyl isocyanide using sodium hydride (NaH) as a strong base in dimethylformamide (DMF). researchgate.net This anion then reacts with 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) to form the final product. The stoichiometry between the benzyl isocyanide and sodium hydride is crucial for the efficient generation of the nucleophilic anion, which subsequently drives the cyclization reaction. researchgate.net
While specific catalytic data for this compound is limited, extensive studies on the isomeric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold provide valuable insights into the types of catalysts and reaction conditions that could be applicable. The synthesis of these related structures often involves multiple steps where reagent stoichiometry and catalyst loading are carefully optimized.
For example, the synthesis of a pyrazolo[1,5-c]pyrimidine core involved a multi-step sequence where the stoichiometry of each reagent was defined relative to the starting material. nih.gov Key steps included the use of a slight excess of trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a catalytic amount of iron(II) chloride (FeCl₂) for a cyclization step. nih.gov Subsequent functionalization steps, such as Suzuki coupling for introducing aryl groups, employed palladium catalysts. The loading for these catalysts is typically kept low to balance reactivity with cost and ease of removal from the final product. nih.gov
The table below summarizes the stoichiometric and catalytic conditions used in the synthesis of a pyrazolo[1,5-c]pyrimidine intermediate, which serves as an illustrative example for the broader class of pyrimidine-fused heterocycles. nih.gov
Table 1: Reagent and Catalyst Stoichiometry in the Synthesis of a Pyrazolo[1,5-c]pyrimidine Intermediate. nih.gov
| Step | Reagent/Catalyst | Loading/Equivalents | Purpose |
| Oximation | H₂NOH·HCl | Not specified | Conversion of ketone to oxime |
| 3 M NaOH | Not specified | Base for oximation | |
| Cyclization | Et₃N | Not specified | Base |
| Trifluoroacetic anhydride (TFAA) | Not specified | Activating agent | |
| FeCl₂ | 0.3 equiv | Catalyst for cyclization | |
| Bromination | N-Bromosuccinimide (NBS) | Not specified | Brominating agent |
| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Not specified | Oxidizing agent |
| NaHCO₃ | Not specified | Base | |
| Suzuki Coupling | R¹B(OH)₂ | Not specified | Aryl source |
| Pd(dtbpf)Cl₂ | Catalytic amount | Palladium catalyst | |
| NaHCO₃ | Not specified | Base |
This interactive table details the reagents and catalysts used in a multi-step synthesis of a pyrazolo[1,5-c]pyrimidine, highlighting the stoichiometry and role of each component in the reaction sequence.
Derivatization and Chemical Functionalization Strategies
Strategic Introduction of Substituents on the Imidazo[1,5-c]pyrimidine (B12980393) Core
The initial synthesis of the imidazo[1,5-c]pyrimidine scaffold provides the first opportunity to introduce desired substituents. Methodologies for related fused pyrimidine (B1678525) systems often involve the condensation of a pyrimidine-based precursor with a suitable partner, followed by cyclization to form the fused imidazole (B134444) ring.
While direct synthetic routes for a wide array of substituted imidazo[1,5-c]pyrimidines are not extensively documented, the synthesis of the isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold offers a valuable template. nih.gov This process begins with a condensation reaction between a substituted pyrimidine, such as 4-methyl-2-(methylthio)pyrimidine, and an ethyl benzoate (B1203000) derivative to form a ketone. nih.gov This ketone intermediate is then converted to an oxime, which undergoes an iron-mediated ring closure to form the final fused heterocyclic core. nih.gov This multi-step approach allows for the introduction of substituents from both the initial pyrimidine and benzoate starting materials, providing strategic control over the final substitution pattern.
Alternative plausible strategies, observed in the synthesis of other isomers like imidazo[1,2-c]pyrimidinones, involve the sequential intermolecular nucleophilic displacement and intramolecular conjugate addition, starting from a chloropyrimidine and an appropriate amine. universityofgalway.ie Such cyclocondensation reactions are a cornerstone in the synthesis of fused nitrogen heterocycles. researchgate.net
Nucleophilic Aromatic Substitution Reactions for Functionalization
Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing electron-deficient heterocyclic rings like pyrimidines. This type of reaction involves the displacement of a leaving group on the aromatic core by a nucleophile.
Detailed SNAr reactions on the imidazo[1,5-c]pyrimidine core itself are not prevalent in the surveyed literature. However, research on the analogous pyrazolo[1,5-c]pyrimidine system demonstrates a highly effective strategy that is likely applicable. nih.gov In this approach, the core is first activated by introducing a potent leaving group. Specifically, a sulfide (B99878) at the C-7 position is oxidized to a sulfone. This sulfone is an excellent leaving group and can be readily displaced by a variety of amine nucleophiles under heated conditions. nih.gov This reaction provides a direct method for installing diverse amino substituents at a specific position on the heterocyclic scaffold.
| Entry | Nucleophile (Amine) | Resulting Substituent | Reference |
| 1 | Various Amines | Amino groups at C-7 | nih.gov |
Table 1: Example of Nucleophilic Aromatic Substitution on the Analogous Pyrazolo[1,5-c]pyrimidine Scaffold. This reaction proceeds via displacement of a sulfone leaving group, a strategy applicable to other aza-heterocycles.
This method highlights a key principle in the functionalization of such scaffolds: the necessity of a good leaving group (like a halide or a sulfone) to facilitate the substitution reaction on the electron-deficient pyrimidine ring.
Complexation Chemistry, Including Metal Complex Formation
The nitrogen atoms within the imidazo[1,5-c]pyrimidine ring system present potential sites for coordination with metal ions. The lone pair electrons on these nitrogen atoms can act as donors, allowing the scaffold to function as a ligand in the formation of metal complexes.
Direct studies on the complexation chemistry of imidazo[1,5-c]pyrimidine are scarce. However, the broader family of imidazo-fused heterocycles is well-known for its ability to form stable metal complexes. For instance, imidazo[1,5-a]pyridine (B1214698) has been shown to coordinate with a variety of transition metals, including copper (Cu), cobalt (Co), nickel (Ni), and palladium (Pd). nih.gov Similarly, ligands based on 1,2,4-triazolo[1,5-a]pyrimidines, which are also structurally related, exhibit versatile coordination behavior, typically binding to metals through the N3 or N4 positions. mdpi.com These complexes have applications in catalysis and materials science. mdpi.com Given these precedents, it is highly probable that the imidazo[1,5-c]pyrimidine core, with its multiple accessible nitrogen atoms, can also act as an effective ligand for forming transition metal complexes.
Post-Synthetic Modifications and Scaffold Diversification Approaches
Post-synthetic modification involves taking a common heterocyclic core and using a series of reactions to create a diverse library of related compounds. This is a highly efficient strategy in medicinal chemistry for structure-activity relationship (SAR) studies.
A comprehensive diversification strategy is exemplified by the work on the pyrazolo[1,5-c]pyrimidine scaffold. nih.gov This multi-step process demonstrates how a single core can be elaborated to introduce functionality at multiple positions:
Core Synthesis : An initial core is synthesized as described previously.
Halogenation : A reactive handle is introduced, for example, through bromination at the 3-position of the scaffold. nih.gov
Activation for SNAr : A sulfide group at C-7 is oxidized to a sulfone, preparing it for nucleophilic displacement. nih.gov
Diversification via SNAr : A variety of amines are reacted with the sulfone intermediate to install diverse side chains at the C-7 position. nih.gov
Diversification via Cross-Coupling : The bromide introduced at C-3 can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or heteroaryl groups. nih.gov
This systematic approach allows for the modular construction of a wide range of analogs from a single, pre-formed heterocyclic core. Another related concept is the deconstruction-reconstruction of the pyrimidine ring itself, which allows for the original ring to be opened and re-closed with different building blocks to access new substitution patterns and even different heterocyclic systems. nih.gov These scaffold diversification techniques are central to exploring the chemical space around a privileged core like imidazo[1,5-c]pyrimidine. researchgate.netnih.gov
Spectroscopic Characterization Techniques for Imidazo 1,5 C Pyrimidin 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For imidazo[1,5-c]pyrimidine (B12980393) derivatives, ¹H and ¹³C NMR provide critical data on the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques help to establish the connectivity between them.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of protons in a molecule. In the study of imidazo[1,5-c]pyrimidine derivatives, ¹H NMR is essential for confirming the substitution patterns on the heterocyclic core and any attached functional groups.
For instance, in a series of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides, which share a related bicyclic core, the characteristic signals for the protons of the pyrimidine (B1678525) ring are crucial for regiochemical assignment. The spectra of these compounds show distinct signals for the methylene (B1212753) (H-6) and methine (H-5) protons. Specifically, the H-6 protons typically appear as two separate signals due to their diastereotopic nature: one as a doublet of doublets around δ 3.20–3.30 ppm and the other as a doublet around δ 2.70–2.80 ppm. The H-5 proton signal is observed as a doublet of doublets between δ 5.05–5.25 ppm. nih.gov
In the case of benzo nih.govsemanticscholar.orgimidazo[1,2-c]pyrimidin-1-amine derivatives, the aromatic proton signals are observed in the range of δ 5.00–9.41 ppm, while aliphatic protons appear at δ 3.11–3.96 ppm. nih.gov For example, in 2,3-Dihydro-1H-benzo nih.govsemanticscholar.orgimidazo[1,2-c]cyclopenta[e]pyrimidin-5-amine, the aliphatic protons of the cyclopentane (B165970) ring appear as multiplets between δ 2.10-2.99 ppm, while the aromatic protons and the amine protons are observed in the downfield region. nih.gov
Table 1: Representative ¹H NMR Data for Imidazo-pyrimidine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
|---|---|---|
| 2,3-Dihydro-1H-benzo nih.govsemanticscholar.orgimidazo[1,2-c]cyclopenta[e]pyrimidin-5-amine | DMSO-d₆ | δ 2.10–2.16 (m, 2H), 2.83–2.86 (m, 2H), 2.97–2.99 (m, 2H), 7.28–7.31 (m, 1H), 7.43 (s, 2H, NH₂), 7.45–7.48 (m, 1H), 7.70 (d, J = 8.1 Hz, 1H), 8.34 (d, J = 8.3 Hz, 1H) nih.govacs.org |
| 4-Methyl-3-phenylbenzo nih.govsemanticscholar.orgimidazo[1,2-c]pyrimidin-1-amine | DMSO-d₆ | δ 2.40 (s, 3H), 7.20–7.22 (m, 2H), 7.48–7.51 (m, 1H), 7.54–7.56 (m, 2H), 7.60 (br s, 2H, NH₂), 7.95 (d, J = 8.3 Hz, 2H), 8.16–8.18 (m, 2H) nih.govacs.org |
| N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | DMSO-d₆ | δ 8.88 (dd, J = 6.8, 1.8 Hz, 1H), 8.51 (dd, J = 4.0, 1.8 Hz, 1H), 7.70 (s, 1H), 7.06 (dd, J = 6.8, 4.0 Hz, 1H), 6.60–6.54 (m, 4H), 5.48 (t, J = 5.2 Hz, 1H, NH), 4.50 (d, J = 5.2 Hz, 2H, CH₂) semanticscholar.org |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment.
For derivatives of benzo nih.govsemanticscholar.orgimidazo[1,2-c]pyrimidine-3-carbonitrile, the carbon signals for the aromatic and heterocyclic rings appear in the downfield region, characteristic of sp²-hybridized carbons. nih.gov In 2,3-Dihydro-1H-benzo nih.govsemanticscholar.orgimidazo[1,2-c]cyclopenta[e]pyrimidin-5-amine, the aliphatic carbons of the cyclopentane ring resonate at δ 21.6, 27.6, and 34.1 ppm, while the carbons of the fused ring system appear from δ 109.5 to 160.2 ppm. nih.govacs.org Similarly, for 4-amino-1-cyclopentyl-3-(p-tolyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, the aliphatic carbons of the cyclopentyl group are found at δ 24.92, 28.98, and 53.73 ppm, with the remaining aromatic and heterocyclic carbons appearing at lower fields. nih.gov
Table 2: Representative ¹³C NMR Data for Imidazo-pyrimidine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| 2,3-Dihydro-1H-benzo nih.govsemanticscholar.orgimidazo[1,2-c]cyclopenta[e]pyrimidin-5-amine | DMSO-d₆ | δ 21.6, 27.6, 34.1, 109.5, 114.2, 118.1, 120.3, 125.3, 127.1, 144.9, 148.9, 149.6, 160.2 nih.govacs.org |
| 4-Methyl-3-phenylbenzo nih.govsemanticscholar.orgimidazo[1,2-c]pyrimidin-1-amine | DMSO-d₆ | δ 14.7, 114.6, 114.9, 120.5, 121.4, 125.8, 127.7, 128.6, 129.3, 130.2, 131.0, 131.7, 145.0, 146.3, 151.3 nih.govacs.org |
| 4-amino-1-cyclopentyl-3-(p-tolyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | DMSO-d₆ | δ 21.14, 24.92, 28.98, 53.73, 97.31, 110.19, 128.44, 130.04, 132.27, 135.08, 138.62, 141.14, 143.89, 152.64 nih.gov |
2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning ¹H and ¹³C NMR signals and elucidating complex structural features.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbons bearing protons. HMBC spectra, on the other hand, show correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.
In the structural analysis of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives, HMBC spectra were used to confirm the molecular structure. For example, the lack of correlation between the amide proton and the C-5 carbon, combined with observed cross-peaks from the H-5 proton to the C-8a and C-3 carbons, provided definitive evidence for the formation of the imidazo[1,2-a]pyrimidine (B1208166) system rather than other potential isomers. nih.gov Similarly, 2D NOESY NMR can reveal through-space interactions, such as the observed correlation between H¹³ and H² in a benzo[4',5']imidazo-[2',1',6,1]pyrido[2,3-d]pyrimidine derivative, which helped to confirm its structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For imidazo[1,5-c]pyrimidin-5-amine and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as N-H (amine), C=N, and C=C bonds within the heterocyclic structure, as well as other groups like C=O (carbonyl) or C≡N (nitrile) in substituted derivatives.
For example, in a series of imidazo[1,2-c]pyrimidine (B1242154) azo-dyes, characteristic IR absorption bands were observed for N-H, C≡N, C=O, N=N, and C=S groups in the ranges of 3395, 2155–2230, 1658–1689, 1556–1594, and 1314–1344 cm⁻¹, respectively. researchgate.net In another study on 4-(aryl)-benzo nih.govsemanticscholar.orgimidazo[1,2-a]pyrimidine-3-carbonitriles, the characteristic stretching vibration for the nitrile (-C≡N) group was observed at ν 2202–2215 cm⁻¹. nih.gov The IR spectrum of 2,8-diphenyl-10-(p-tolyl)imidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5(6H)-thione showed an absorption band at 1350 cm⁻¹ attributed to the C=S group. researchgate.net
Table 3: Characteristic IR Absorption Bands for Imidazo-pyrimidine Derivatives
| Compound Type | Functional Group | Wavenumber (cm⁻¹) |
|---|---|---|
| Imidazo[1,2-c]pyrimidine azo-dyes | N-H | 3395 researchgate.net |
| C≡N | 2155–2230 researchgate.net | |
| C=O | 1658–1689 researchgate.net | |
| N=N | 1556–1594 researchgate.net | |
| C=S | 1314–1344 researchgate.net | |
| 4-(Aryl)-benzo nih.govsemanticscholar.orgimidazo[1,2-a]pyrimidine-3-carbonitriles | -C≡N | 2202–2215 nih.gov |
| Imine-bearing imidazo[1,2-a]pyrimidine derivatives | C=N | 1623 semanticscholar.org |
| Aromatic C-H | 3088, 3067 semanticscholar.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. nih.govacs.org
For various imidazo-pyrimidine derivatives, HRMS has been crucial for confirming their proposed structures. For example, the HRMS (EI) analysis of 2,3-Dihydro-1H-benzo nih.govsemanticscholar.orgimidazo[1,2-c]cyclopenta[e]pyrimidin-5-amine showed a found mass of 224.1060, which corresponds to the calculated mass of 224.1062 for the molecular formula C₁₃H₁₂N₄. nih.gov Similarly, for 4-Methyl-3-phenylbenzo nih.govsemanticscholar.orgimidazo[1,2-c]pyrimidin-1-amine, the found HRMS (EI) value was 274.1220, matching the calculated value of 274.1218 for C₁₇H₁₄N₄. nih.gov Electrospray ionization (ESI) is also a common technique, as seen in the characterization of imidazo[1,5-a]pyridine (B1214698) derivatives where HRMS (ESI) was used to find the [M+H]⁺ ion. nih.gov
Table 4: HRMS Data for Representative Imidazo-pyrimidine Derivatives
| Compound | Formula | Ionization | Calculated m/z | Found m/z |
|---|---|---|---|---|
| 2,3-Dihydro-1H-benzo nih.govsemanticscholar.orgimidazo[1,2-c]cyclopenta[e]pyrimidin-5-amine | C₁₃H₁₂N₄ | EI | 224.1062 [M]⁺ | 224.1060 nih.gov |
| 4-Methyl-3-phenylbenzo nih.govsemanticscholar.orgimidazo[1,2-c]pyrimidin-1-amine | C₁₇H₁₄N₄ | EI | 274.1218 [M]⁺ | 274.1220 nih.gov |
| Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | C₂₅H₁₉N₆ | ESI | 403.1671 [M+H]⁺ | 403.1678 nih.gov |
| N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | C₁₇H₂₁N₅ | LC/MS | 295.38 | 296.0 [M+H]⁺ semanticscholar.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophoric system within the molecule.
For imidazo[1,5-a]pyridine-based fluorophores, the UV-Vis spectra typically show strong, intense absorption peaks. For example, a series of these fluorophores in toluene (B28343) exhibited absorption peaks around 255 nm, attributed to localized π–π* transitions in the conjugated aromatic rings, and another set of peaks at longer wavelengths (~365 nm) corresponding to intramolecular charge transfer (ICT). acs.orgrsc.org In another study, an imidazo[1,5-a]pyridine benzopyrylium-based probe showed a strong UV-Vis absorption peak at 620 nm. mdpi.com The absorption properties can be sensitive to the solvent and substitution pattern, making UV-Vis a useful tool for studying the electronic properties of these conjugated systems.
Elemental Analysis
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This destructive method involves the combustion of a meticulously weighed sample, allowing for the quantitative determination of its constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N). The experimentally measured percentages of these elements are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated percentages, generally within ±0.4%, provides strong evidence of the compound's purity and supports its structural assignment.
For the parent compound, this compound, the molecular formula is C₆H₆N₄. A derivative of significant interest is 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, with the formula C₆H₇N₃O. The theoretical elemental compositions for these compounds are presented below. While these calculations provide a benchmark, published experimental data comparing found versus calculated values for these specific compounds were not located in the searched scientific literature.
| Compound | Formula | Element | Calculated (%) |
|---|---|---|---|
| This compound | C₆H₆N₄ | C | 53.73 |
| H | 4.51 | ||
| N | 41.76 | ||
| 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | C₆H₇N₃O | C | 52.55 |
| H | 5.14 | ||
| N | 30.64 |
X-ray Diffraction Analysis for Solid-State Structural Elucidation
Single-crystal X-ray diffraction stands as the most powerful method for the unambiguous determination of a molecule's solid-state structure. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a detailed three-dimensional map of electron density within the molecule. This map reveals the precise spatial coordinates of each atom, providing definitive data on bond lengths, bond angles, and torsional angles.
This technique is invaluable for confirming the connectivity of the Imidazo[1,5-c]pyrimidine ring system, determining the conformation of substituents, and analyzing intermolecular interactions such as hydrogen bonding and π-stacking in the crystal lattice.
The structure of the derivative 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one has been successfully elucidated using single-crystal X-ray analysis. This confirmation was critical in distinguishing it from potential isomers and verifying its chemical structure following its isolation from marine sponges. However, the specific, detailed crystallographic data from this analysis, such as unit cell dimensions, space group, and atomic coordinates, are not available in the public crystallographic databases or the primary literature searched.
| Parameter | Value |
|---|---|
| Compound | 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one |
| Formula | C₆H₇N₃O |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions (a, b, c, Å) | Data not available |
| Unit Cell Angles (α, β, γ, °) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Research
Despite the recognized importance of the this compound scaffold in medicinal chemistry, a comprehensive public-domain article detailing its intrinsic computational and theoretical properties is not currently available. This chemical structure serves as a crucial core for various inhibitor compounds, yet detailed theoretical investigations focusing solely on the parent molecule, as specified in the requested outline, are not found in the surveyed scientific literature.
The this compound moiety is a key component in the development of advanced therapeutic agents, most notably as inhibitors of Embryonic Ectoderm Development (EED). For instance, it forms the foundation of the potent EED inhibitor EEDi-5285. Research into these complex derivatives often includes computational work, such as determining co-crystal structures, to understand their binding modes with target proteins like EED. These studies confirm the interaction of the imidazo[1,5-c]pyrimidine core within the binding sites, highlighting, for example, the significance of π–π stacking interactions with amino acid residues.
However, these investigations are context-specific, focusing on the properties of the larger, substituted molecules within a biological system. The publicly accessible data does not provide a standalone, fundamental computational analysis of the unsubstituted this compound. Consequently, specific data points required for a detailed theoretical article—such as calculated optimized molecular geometry, theoretical spectroscopic predictions (NMR, IR), chemical reactivity parameters, frontier molecular orbital analysis, molecular electrostatic potential maps, and electron localization function studies for the parent compound—are not available in existing literature.
While the principles of Density Functional Theory (DFT) and other computational methods are widely applied to related heterocyclic systems, a dedicated study providing the specific data tables and detailed research findings for this compound itself has not been identified. Therefore, constructing an article that strictly adheres to the requested scientific outline for this specific compound is not feasible based on current information.
Lack of Specific Research Data for this compound
A thorough literature search for computational and theoretical chemistry studies on the specific chemical compound This compound did not yield specific results for the requested analyses. While extensive research exists on related heterocyclic systems, such as imidazo[1,2-a]pyrimidines, imidazo[4,5-b]pyridines, and imidazo[1,5-a]pyridines, this information is not directly applicable to the distinct this compound isomer. nih.govacs.orgresearchgate.netirb.hrresearchgate.netresearchgate.net
Adhering to the principle of scientific accuracy, it is not possible to extrapolate findings from different isomers or related scaffolds to create a scientifically valid article on the specified compound. The computational analyses requested—including Natural Bond Orbital (NBO) analysis, Fukui functions, Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) analysis, broader quantum chemical calculations, theoretical protonation equilibria studies, and electronic structure analysis like the HOMO-LUMO gap—are highly structure-specific.
Consequently, without published studies focusing explicitly on this compound, the generation of a detailed and accurate article covering the requested topics is not feasible at this time. The available search results confirm that while these computational methods are widely used for characterizing similar heterocyclic compounds, specific data for this compound is not present in the accessible scientific literature. researchgate.netresearchgate.netnih.govamercrystalassn.orgrsc.org
Computational and Theoretical Chemistry Studies
Studies on Nonlinear Optical (NLO) Properties
Extensive literature searches did not yield specific computational or theoretical studies focusing on the nonlinear optical (NLO) properties of Imidazo[1,5-c]pyrimidin-5-amine. While research into the NLO properties of the broader classes of pyrimidine (B1678525) and imidazole (B134444) derivatives exists, data directly pertaining to the this compound scaffold is not available in the reviewed scientific literature. rsc.orgnih.govresearchgate.netscispace.comdntb.gov.uanih.govnih.govresearchgate.netresearchgate.net
Therefore, a detailed analysis and data table for the NLO properties of this specific compound cannot be provided at this time. Further computational studies would be required to elucidate its first hyperpolarizability, second-order NLO response, and other relevant quantum chemical parameters.
Reaction Mechanism Investigations
Elucidation of Proposed Reaction Pathways and Identification of Intermediates
The synthesis of fused imidazo[1,2-a]pyrimidines, structurally related to imidazo[1,5-c]pyrimidines, has been explored through various mechanistic pathways. One proposed mechanism involves a palladium-catalyzed tandem reaction. This process is thought to begin with the condensation of an azole-amine with an aldehyde to form an intermediate, which then interacts with a palladium(II) catalyst. Subsequent deprotonation leads to a vinyl palladium intermediate that undergoes an intramolecular attack to form a seven-membered palladium cycle. This is followed by β-hydride elimination and reductive elimination to yield the final product. acs.org
In another instance, the formation of benzo nih.govrsc.orgimidazo[1,2-a]pyrimidine (B1208166) derivatives is believed to proceed through an asynchronous concerted process. An intermediate interacts with another reactant via a transient transition state, leading to a tetrahydropyrimidine (B8763341) system. The elimination of a morpholine (B109124) molecule results in a new system that undergoes a nih.govresearchgate.net sigmatropic rearrangement to yield the final products. nih.gov
A distinct pathway has been proposed for the synthesis of 1,2,3,4-tetrahydrobenzo nih.govrsc.orgimidazo[1,2-c]quinazolin-6-amine. This reaction involves a copper-catalyzed C-N coupling followed by cyclization. nih.gov The initial step is the formation of an intermediate through the reaction of 2-(2-bromocyclohex-1-en-1-yl)-1H-benzo[d]imidazole with cyanamide (B42294) in the presence of a copper(I) iodide catalyst.
| Reaction Type | Key Intermediates | Catalyst/Reagents | Final Product Class |
| Palladium-Catalyzed Tandem Reaction | Vinyl palladium intermediate, Seven-membered palladium cycle | PdCl2 | Fused Imidazo[1,2-a]pyrimidines |
| Asynchronous Concerted Process | Tetrahydropyrimidine system | - | 4-(Aryl)benzo nih.govrsc.orgimidazo[1,2-a]pyrimidine-3-carbonitriles |
| Copper-Catalyzed C-N Coupling/Cyclization | - | CuI, K2CO3 | 1,2,3,4-Tetrahydrobenzo nih.govrsc.orgimidazo[1,2-c]quinazolin-6-amine |
Mechanistic Studies of Intramolecular Rearrangements
Intramolecular rearrangements are a key feature in the chemistry of imidazopyrimidine systems. The Dimroth rearrangement, for instance, has been identified as a potential cause for structural misassignments in some imidazo[1,2-a]pyrimidines. researchgate.net Studies using 15N-labeling have confirmed that this rearrangement can occur under certain conditions, involving the addition of a hydroxide (B78521) ion followed by ring opening. researchgate.net
A notable rearrangement has been observed in the conversion of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. nih.gov A plausible mechanism suggests that iodine, in the presence of atmospheric oxygen, leads to the formation of hydrogen peroxide. This may then open the initial imidazo[1,5-a]imidazole ring, followed by a cyclization resulting from the nucleophilic attack of a nitrogen atom on a benzylic position to form the imidazo[1,5-a]pyrimidine (B3256623) structure. nih.gov
Another significant rearrangement is the nih.govresearchgate.net sigmatropic rearrangement observed during the Povarov reaction (an aza-Diels-Alder reaction) in the synthesis of dihydrobenzimidazo[1,2-a]pyrimidines. nih.gov This rearrangement is a crucial step in the formation of the final product.
| Rearrangement Type | Starting Material | Proposed Mechanism | Product |
| Dimroth Rearrangement | Imidazo[1,2-a]pyrimidines | Hydroxide ion addition and ring opening | Regioisomeric Imidazo[1,2-a]pyrimidines |
| Iodine-Mediated Rearrangement | Imidazo[1,5-a]imidazoles | Ring opening by H2O2 and subsequent cyclization | Imidazo[1,5-a]pyrimidines |
| nih.govresearchgate.net Sigmatropic Rearrangement | Intermediate from Povarov reaction | Pericyclic shift | Dihydrobenzimidazo[1,2-a]pyrimidines |
Investigation of Cyclization Mechanisms
The formation of the fused ring system in imidazo[1,5-c]pyrimidine (B12980393) and its analogs is a critical step, and various cyclization mechanisms have been investigated. In the synthesis of benzo nih.govrsc.orgimidazo[1,2-c]pyrimidin-1-amines, a copper-catalyzed intramolecular C-N coupling reaction is followed by cyclization to afford the final tetracyclic structure. nih.gov
Cascade mechanisms are also prominent in the synthesis of related polycyclic systems. For example, the reaction of 2-substituted pyrimidinyl-5-propanoic acids with 1,2-diaminobenzene in polyphosphoric acid proceeds through a cascade of reactions to form dihydro-benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines in a single step.
Furthermore, NBS-induced oxidative cyclization has been employed in the synthesis of fused diaziridines, which can be considered related to the broader class of fused nitrogen heterocycles. mdpi.com
Understanding Tautomerization Processes
Tautomerism is a fundamental concept in the chemistry of pyrimidine-containing heterocycles. Hydroxy-substituted pyrimidines, for example, predominantly exist as their keto tautomers (pyrimidinones) rather than the enol (pyrimidinol) form. thieme-connect.de Specifically, 2-hydroxy- and 4-hydroxypyrimidines exist as pyrimidin-2(1H)-one and pyrimidin-4(3H)-one, respectively. thieme-connect.de Similarly, aminopyrimidines exist in the amino form rather than the imino tautomer. thieme-connect.de
The stable tautomeric forms of nucleobases like uracil (B121893) and cytosine, which contain a pyrimidine (B1678525) ring, are the dioxo and 4-aminopyrimidin-2(1H)-one forms, respectively. thieme-connect.de These preferences for specific tautomeric forms have significant implications for the reactivity and biological function of these molecules. While specific studies on the tautomerization of Imidazo[1,5-c]pyrimidin-5-amine itself are not detailed in the provided results, the general principles of pyrimidine tautomerism provide a strong basis for understanding its likely behavior.
Structure Property Relationships of Imidazo 1,5 C Pyrimidin 5 Amine Derivatives
Influence of Substituent Effects on Molecular Properties
The molecular properties of imidazo[1,5-c]pyrimidine (B12980393) derivatives are highly sensitive to the nature and position of substituents on the fused ring system. While direct studies on a wide range of 5-amine derivatives are limited, the effects can be inferred from related structures and fundamental electronic principles.
The introduction of an amino group (-NH2) at the C5 position is expected to significantly modulate the electronic distribution within the imidazo[1,5-c]pyrimidine core. The amino group is a strong electron-donating group (EDG) through resonance, which increases the electron density of the pyrimidine (B1678525) ring. This increased electron density can influence the molecule's polarity, solubility, and its ability to participate in intermolecular interactions such as hydrogen bonding.
In contrast, derivatives with an electron-donating methylsulfanyl (-SCH3) group at the C5 position have been synthesized. semanticscholar.org The sulfur atom is less electronegative than nitrogen and can also donate electron density through resonance, though generally to a lesser extent than an amino group. The presence of electron-withdrawing groups (EWGs), such as chloro groups at C7 or various aryl substituents at C1, will have opposing electronic effects, creating a push-pull system that can enhance certain molecular properties like dipole moment and polarizability. semanticscholar.org For instance, the combination of an electron-donating group at C5 and an electron-withdrawing group at C7 would lead to a significant dipole moment.
| Derivative | C1-Substituent | C5-Substituent | C7-Substituent | Expected Influence on Electron Density of Pyrimidine Ring |
| Hypothetical 5-amino derivative | Aryl | -NH2 | -Cl | Strongly increased |
| 2d semanticscholar.org | 3-chlorophenyl | -SCH3 | -Cl | Moderately increased |
| 2i semanticscholar.org | 3,4-dimethoxyphenyl | -SCH3 | -Cl | Increased |
Stereochemical Considerations in Derivatives
Stereochemistry plays a crucial role in the biological activity and physical properties of chiral molecules. For derivatives of imidazo[1,5-c]pyrimidin-5-amine, stereoisomers can arise from the introduction of chiral centers or from restricted rotation around single bonds (atropisomerism).
Chiral centers can be introduced by placing a stereogenic carbon atom in a substituent, for example, on an alkyl chain attached to the 5-amino group or at other positions on the heterocyclic core. The absolute configuration (R or S) at these chiral centers can lead to significant differences in how the molecule interacts with a chiral environment, such as a protein binding site. google.com
Furthermore, if bulky substituents are present at positions flanking the bond connecting the imidazo[1,5-c]pyrimidine core to another group (e.g., a C1-aryl substituent), restricted rotation may lead to atropisomers. These are stereoisomers that can be isolated and may have distinct biological activities. The energy barrier to rotation would depend on the size and nature of the substituents.
Correlation between Structural Features and Spectroscopic Characteristics
The spectroscopic properties of imidazo[1,5-c]pyrimidine derivatives are directly correlated with their structural features. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the molecular structure.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. The electron-donating 5-amino group in this compound derivatives would be expected to cause an upfield shift (lower ppm values) for the protons and carbons of the pyrimidine ring compared to the unsubstituted parent compound, due to increased shielding. Conversely, electron-withdrawing groups would cause a downfield shift.
For instance, in 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines, the proton chemical shifts are well-documented. semanticscholar.org The singlet for the H-3 proton typically appears around 7.4 ppm, while the H-8 proton appears further downfield around 8.1 ppm. The methyl group protons of the methylsulfanyl group at C5 appear as a singlet at approximately 2.80 ppm. semanticscholar.org The introduction of a 5-amino group would likely shift the signals for the pyrimidine ring protons to a higher field.
IR Spectroscopy: IR spectroscopy is useful for identifying functional groups. An this compound derivative would show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The exact position would depend on the extent of hydrogen bonding. The C=N and C=C stretching vibrations of the aromatic rings would be observed in the 1500-1600 cm⁻¹ region. For comparison, synthesized 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine derivatives show characteristic IR absorption bands for the C=N and C=C bonds in the 1505-1591 cm⁻¹ range. semanticscholar.org
| Compound | Key ¹H NMR Signals (δ, ppm) semanticscholar.org | Key ¹³C NMR Signals (δ, ppm) semanticscholar.org | Key IR Bands (cm⁻¹) semanticscholar.org |
| 7-Chloro-1-(3-chlorophenyl)-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine (2d) | 2.80 (s, 3H, SCH₃), 7.28-7.82 (m, 4H, Ar-H), 8.15 (s, 1H, H-8) | 13.55 (SCH₃), 106.21 (C-3), 124.26-137.95 (Ar-C, C-1, C-7, C-8a), 149.00 (C-5) | 3121, 1588, 1505 |
| 7-Chloro-1-(3,4-dimethoxyphenyl)-5-(methylsulfanyl)imidazo[1,5-c]pyrimidine (2i) | 2.80 (s, 3H, SCH₃), 3.93 (s, 3H, OCH₃), 3.99 (s, 3H, OCH₃), 6.96-7.42 (m, 4H, Ar-H), 8.14 (s, 1H, H-8) | 13.48 (SCH₃), 55.98, 56.01 (OCH₃), 106.61 (C-3), 109.92-149.48 (Ar-C, C-1, C-5, C-7, C-8a) | 3120, 1591, 1513 |
Relationship between Chemical Structure and Reactivity Profiles
The reactivity of this compound derivatives is governed by the electronic and steric properties of the substituents on the heterocyclic core. The electron-rich nature of the fused ring system, particularly with a 5-amino group, influences its susceptibility to electrophilic and nucleophilic attack.
The imidazo[1,5-c]pyrimidine ring system itself is generally electron-deficient, making it susceptible to nucleophilic substitution, especially at positions bearing a good leaving group like a halogen. For example, the chloro group at the C7 position in 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines is a prime site for nucleophilic displacement. semanticscholar.org The presence of a strong electron-donating 5-amino group would further activate the ring towards electrophilic substitution, although the position of attack would be directed by the combined electronic effects of all substituents.
The synthesis of the imidazo[1,5-c]pyrimidine core itself often involves the reaction of a pyrimidine derivative with a suitable reagent to form the fused imidazole (B134444) ring. One reported method involves the one-pot reaction of 4,6-dichloro-2-(methylsulfanyl)pyrimidine with benzyl (B1604629) isocyanides. semanticscholar.org This demonstrates the reactivity of the pyrimidine ring towards the formation of the fused heterocyclic system.
Advanced Applications and Future Research Directions in Chemical Science
Utility in Organic Synthesis and Synthetic Method Development
As Key Intermediates in Complex Molecule Synthesis
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Role as a Privileged Scaffold for Novel Chemical Entities
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Applications in Catalysis
Development as Ligands for Transition Metal Catalysis
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Materials Science and Advanced Functional Materials
Development as Fluorophores and in Fluorescence-Based Applications
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Integration into Functionalized π-Conjugated Materials
The imidazopyrimidine scaffold is a promising building block for functionalized π-conjugated materials due to its electron-rich nature and planar structure, which facilitate electron delocalization. While direct integration of Imidazo[1,5-c]pyrimidin-5-amine into such materials is not widely reported, studies on related isomers highlight the potential.
For instance, imidazo[1,5-a]pyridine-based structures have been successfully used to create donor-π-acceptor (D–π–A) push-pull fluorophores. These materials exhibit significant intramolecular charge transfer (ICT), a key characteristic for applications in electronics and photonics. rsc.org The fusion of an imidazole (B134444) ring with a pyrimidine (B1678525) system can create compounds with unique electronic properties. DFT calculations on imidazo[1,5-a]pyridin-3-ylidenes, a related class, revealed that they possess a hybrid accepting orbital, indicating a strong π-accepting character suitable for creating materials with specific electronic functionalities. rsc.org
Furthermore, the general strategy of using π-deficient heterocyclic systems like pyrimidines to condense with other molecules can form compounds with extended π-conjugation, making them suitable for advanced materials. The development of synthetic routes that allow for the introduction of various functional groups onto the imidazopyrimidine core is crucial for tuning these properties.
Potential in Dye-Sensitized Solar Cells and Organic Light-Emitting Diodes (OLEDs)
The inherent electronic properties of imidazopyrimidine isomers make them attractive candidates for optoelectronic devices. Their structural features can be tuned to optimize light absorption, charge transport, and emission characteristics.
Dye-Sensitized Solar Cells (DSSCs): The imidazole motif is versatile in DSSCs, capable of acting as a donor, acceptor, or linker within a dye's D-π-A structure. nih.gov This tunability allows for the optimization of light-harvesting capabilities and electron injection efficiency. nih.gov Pyrimidine-based push-pull systems have been investigated as sensitizers in DSSCs, where the pyrimidine ring can act as an anchoring group to the TiO₂ surface. mdpi.com Although efficiencies vary, these studies confirm the viability of the heterocyclic core in photovoltaic applications. The introduction of an amide group to a pyrimidine-based dye, for example, has been shown to enhance coordination with TiO₂ nanoparticles and improve power conversion efficiency. mdpi.com
Organic Light-Emitting Diodes (OLEDs): Derivatives of imidazopyridines and imidazopyrimidines have shown significant promise in OLED technology. Imidazo[1,5-a]pyridine-anthracene based fluorophores have been developed for use in greenish-yellow OLEDs, demonstrating good device performance with notable luminous efficiency. tandfonline.com Similarly, imidazo[1,5-a]pyridine (B1214698)–benzilimidazole conjugated fluorophores have been employed as downconverter materials in hybrid white LEDs, achieving a high color rendering index (CRI). rsc.org
In the realm of deep-blue OLEDs, which are crucial for display technology, carbazole-imidazole derivatives have been synthesized. These materials can act as emitters in non-doped devices, with some achieving high external quantum efficiencies (EQE) and excellent color purity. nih.gov Isomer engineering, such as modifying the substitution pattern on phenanthroimidazole-based materials, has been shown to have a significant impact on device performance, with one isomer achieving a maximum EQE of 7.12% compared to its counterpart's 2.19%. acs.org
Table 1: Performance of OLEDs Based on Imidazopyrimidine-Related Isomers
| Compound Type | Device Application | Max. External Quantum Efficiency (EQE) | Color/CIE Coordinates | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine-anthracene | Greenish-Yellow OLED | 3.2% | Greenish-Yellow (0.34, 0.45) | tandfonline.com |
| Phenanthroimidazole Isomer (PPIM-2CN) | Deep-Blue OLED | 7.12% | (0.17, 0.23) | acs.org |
| Carbazole-Phenanthroimidazole (BCzB-PPI) | Deep-Blue OLED | 4.43% | (0.157, 0.080) | nih.gov |
| Pyrimidine-based TADF (2SPAc-PPM) | Blue TADF OLED | 31.45% | Blue (peak at 489 nm) | rsc.org |
Exploration of Mechanochromic Properties
Mechanochromism, the change in color or luminescence of a substance in response to mechanical stimuli, is a fascinating property for applications in sensors, security inks, and data storage. While there is no specific research on the mechanochromic properties of this compound, studies on related fused heterocyclic systems suggest this is a fertile area for investigation.
For example, certain derivatives of 4-(aryl)-benzo organic-chemistry.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile have been shown to exhibit changes in their emission maxima or intensities after mechanical actions like grinding. This phenomenon is often linked to transitions between stable crystalline and metastable amorphous states, each possessing different photophysical properties due to variations in molecular packing and intermolecular interactions. The presence of a flexible, π-conjugated system in the imidazopyrimidine core could potentially give rise to such properties. Future research could involve synthesizing derivatives of this compound with various substituents to explore and induce mechanofluorochromic behavior.
Applications in Corrosion Inhibition
Organic heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are widely recognized as effective corrosion inhibitors for various metals in acidic media. The mechanism typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. The presence of heteroatoms with lone pair electrons and π-systems in the molecular structure facilitates this adsorption.
The imidazopyrimidine scaffold is an excellent candidate for corrosion inhibition due to its multiple nitrogen atoms and aromatic nature. Extensive research has been conducted on isomers such as imidazo[1,2-a]pyrimidine (B1208166) . Schiff base derivatives of this isomer have demonstrated outstanding inhibition efficiencies, reaching over 96% for mild steel in 1.0 M HCl solution at a concentration of 10⁻³ M. rsc.orgnih.gov Studies combining experimental methods (weight loss, polarization, EIS) and theoretical calculations (DFT, MD simulations) have confirmed that these molecules adsorb strongly onto the metal surface, following the Langmuir adsorption isotherm. rsc.orgnih.govfrontiersin.org
While specific experimental data for this compound is lacking, its structural similarity to other effective imidazopyrimidine inhibitors strongly suggests its potential in this application. The amine group at the 5-position could further enhance its interaction with metal surfaces.
Table 2: Corrosion Inhibition Efficiency of Imidazopyrimidine Derivatives on Mild Steel in 1 M HCl
| Inhibitor Compound | Concentration | Inhibition Efficiency (IE%) | Method | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff base (IPY 2) | 10-3 M | 96.10% | Weight Loss, EIS, PDP | nih.gov |
| 2-(4-octylphenyl)-4-phenylbenzo organic-chemistry.orgnih.govimidazo[1,2-a]pyrimidine (OPIP) | 0.1 mmol L-1 | 91.9% | Weight Loss | frontiersin.org |
| 2,4-diphenylbenzo organic-chemistry.orgnih.govimidazo[1,2-a]pyrimidine (DPIP) | 0.1 mmol L-1 | 90.5% | Weight Loss | frontiersin.org |
Emerging Trends and Future Avenues in Synthetic Methodology Research
The development of novel and efficient synthetic routes to access the imidazopyrimidine core and its derivatives is crucial for exploring their applications. Current research focuses on methods that offer high yields, regioselectivity, and the ability to introduce diverse functional groups.
Emerging trends in the synthesis of related heterocyclic systems include:
Palladium-Catalyzed Cross-Coupling Reactions: Stille and Negishi coupling reactions have been successfully employed to form C-C bonds, linking the pyrimidine core to various cyclic templates. nih.gov This allows for the construction of complex molecular architectures.
Multi-Component Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. They have been used to generate various fused pyrimidine systems. researchgate.net
C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical approach that avoids pre-functionalized starting materials. A metal-free method for methylene (B1212753) insertion into imidazo[1,5-a]pyridines using formaldehyde (B43269) has been reported, demonstrating a straightforward path to bis-heterocycles. nih.gov
Transannulation and Cyclization Reactions: The synthesis of imidazo[1,5-a]pyridines has been achieved through copper-catalyzed transannulation of N-heteroaryl aldehydes organic-chemistry.org and iodine-mediated oxidative annulations. rsc.org A synthesis for the related pyrazolo[1,5-c]pyrimidine (B12974108) scaffold involves an initial condensation between aminopyrazole and a dicarbonyl compound, followed by cyclization. nih.gov
For This compound , future synthetic research could focus on adapting these modern methodologies. A plausible retrosynthetic analysis might involve the cyclization of a functionalized 4-aminoimidazole (B130580) with a suitable three-carbon synthon. The development of a regioselective synthesis that reliably yields the [1,5-c] isomer over other possibilities (like the [1,5-a] or [1,2-c] isomers) remains a key challenge and a significant avenue for future research.
Exploration of Less-Studied Imidazopyrimidine Isomers and their Chemical Characteristics
The imidazopyrimidine family comprises several constitutional isomers depending on the fusion of the imidazole and pyrimidine rings. These include the well-studied imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine (B1242154), as well as the less-explored imidazo[1,5-a]pyrimidine (B3256623) and imidazo[1,5-c]pyrimidine (B12980393). Each isomer possesses distinct electronic and steric properties, leading to different chemical behaviors and potential applications.
Imidazo[1,2-a]pyrimidine: This is arguably the most studied isomer, with a vast number of derivatives synthesized and evaluated for applications ranging from medicinal chemistry to corrosion inhibition. rsc.orgnih.govfrontiersin.orgjst.go.jp
Imidazo[1,2-c]pyrimidine: This isomer has also received considerable attention, with research into its synthesis as nucleoside analogues and as fluorescent azo-dyes. nih.govzu.edu.eg
Imidazo[1,5-a]pyrimidine: While less common, this isomer is gaining interest. Its basic chemical properties are available, and its derivatives are being explored in materials science. nih.govrsc.org
Pyrazolo[1,5-c]pyrimidine: This isosteric analogue, where a carbon and nitrogen are swapped in the five-membered ring compared to imidazopyrimidine, has been investigated as a replacement for other heterocyclic cores to improve pharmacokinetic properties in drug discovery. nih.gov This highlights a key research strategy: exploring different isomeric and isosteric scaffolds to fine-tune molecular properties.
The imidazo[1,5-c]pyrimidine system, and specifically its 5-amino derivative, remains one of the less-studied members of this family. Its unique arrangement of nitrogen atoms likely imparts distinct hydrogen bonding capabilities, coordination chemistry, and electronic distribution compared to its more famous relatives. A systematic exploration of its fundamental chemical characteristics—such as its pKa, reactivity towards electrophilic and nucleophilic substitution, and coordination behavior with metal ions—is a critical first step. Such studies would lay the groundwork for unlocking its potential in the advanced applications described in the preceding sections, potentially revealing novel properties not observed in other isomers.
Q & A
Q. What statistical tools are recommended for analyzing dose-response relationships in pharmacological studies?
- Tools :
Use nonlinear regression models (e.g., four-parameter logistic curve) in GraphPad Prism.
Apply Bayesian statistics for uncertainty quantification in IC₅₀ values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
